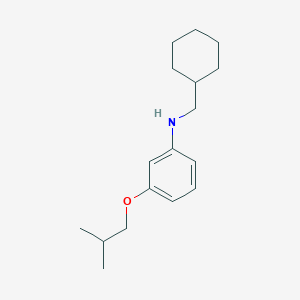

![molecular formula C30H31NO2 B1385663 N-[2-(Feniletoxibencilo)]-3-(3-fenilpropoxi)anilina CAS No. 1040691-00-6](/img/structure/B1385663.png)

N-[2-(Feniletoxibencilo)]-3-(3-fenilpropoxi)anilina

Descripción general

Descripción

“N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C30H31NO2 and a molecular weight of 437.57 . It is used in proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” are not fully detailed in the sources I found. We know its molecular formula is C30H31NO2 and it has a molecular weight of 437.57 .Aplicaciones Científicas De Investigación

Investigación en Proteómica

N-[2-(Feniletoxibencilo)]-3-(3-fenilpropoxi)anilina: se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones . Este compuesto se puede utilizar como reactivo o bloque de construcción en la síntesis de péptidos o pequeñas moléculas que interactúan con las proteínas, ayudando en la identificación y comprensión de las funciones de las proteínas.

Química Analítica

This compound: puede servir como un compuesto estándar o de referencia en cromatografía y espectrometría de masas . Su estructura única permite que se identifique y cuantifique fácilmente, lo cual es crucial en el análisis de mezclas complejas.

Síntesis Química

Este compuesto puede participar en reacciones bencílicas, como la bromación por radicales libres o la sustitución nucleofílica, que son reacciones fundamentales en la síntesis orgánica . Puede actuar como sustrato en varias transformaciones químicas, dando lugar a una amplia gama de productos.

Mecanismo De Acción

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline acts as a catalyst in organic reactions, and it is believed to be involved in the formation of new chemical bonds between molecules. It is thought to be involved in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. In addition, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is thought to be involved in the formation of hydrogen bonds between molecules, which is important for the stability of the resulting compounds.

Biochemical and Physiological Effects

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has been studied extensively in the past few decades, and its unique properties have been used to develop new methods and techniques for research in the fields of chemistry, biochemistry, and physiology. Studies have shown that N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has a wide range of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of cell death. In addition, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has been shown to modulate the expression of certain genes, and to affect the activity of certain proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has a number of advantages for laboratory experiments. It is relatively stable, and it can be stored for long periods of time without degradation. In addition, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is easy to synthesize and can be used as a reagent in a wide variety of reactions. However, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has some limitations for laboratory experiments. It is not very soluble in water, and it can be toxic if not handled properly.

Direcciones Futuras

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline has a wide range of potential applications in the scientific research field. In the future, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline could be used to develop new methods for drug delivery, to study the mechanism of action of various drugs, and to develop new techniques for drug screening and drug design. In addition, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline could be used to study the structure and function of proteins and enzymes, and to develop new methods for drug synthesis. Finally, N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for drug discovery.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[2-(2-phenylethoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFGJUXUZQFCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165819 | |

| Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040691-00-6 | |

| Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)

![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)

![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385593.png)

![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)

![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)

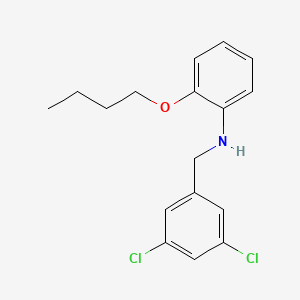

![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

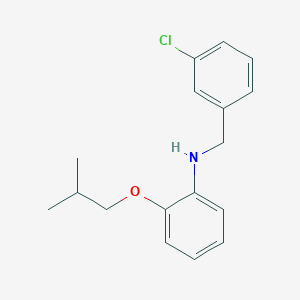

![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)